molecular formula C18H16Cl2N4O4S B8081963 (2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid

(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid

Cat. No.: B8081963
M. Wt: 455.3 g/mol
InChI Key: UAHQOCFTWVDUKE-HMAPJEAMSA-N
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Description

The compound (2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid is a small molecule inhibitor that disrupts the interaction between eukaryotic translation initiation factors eIF4E and eIF4G. This interaction is crucial for the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation in eukaryotic cells. By inhibiting this interaction, 4EGI-1 effectively downregulates protein synthesis, making it a potent tool in cancer research and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4EGI-1 involves the formation of a hydrazone compound. The key steps include the reaction of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazine with 3-(2-nitrophenyl)propanoic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the hydrazone bond .

Chemical Reactions Analysis

Types of Reactions: 4EGI-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazone moiety and the dichlorophenyl group. These reactions can be influenced by various reagents and conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazone moiety can lead to the formation of corresponding oximes, while reduction of the nitro group results in the formation of aniline derivatives .

Scientific Research Applications

Chemistry: 4EGI-1 is used as a chemical probe to study protein-protein interactions, particularly those involving translation initiation factors. It serves as a model compound for developing other inhibitors targeting similar interactions .

Biology: In biological research, 4EGI-1 is employed to investigate the role of cap-dependent translation in various cellular processes. It helps elucidate the mechanisms of diseases associated with dysregulated translation, such as cancer and neurodegenerative disorders .

Medicine: 4EGI-1 has shown promise as an anticancer agent in preclinical studies. By inhibiting the eIF4E/eIF4G interaction, it reduces the expression of oncogenic proteins and induces apoptosis in cancer cells. This makes it a potential candidate for developing new cancer therapies .

Industry: While its primary applications are in research, 4EGI-1 could potentially be used in the pharmaceutical industry for drug development. Its ability to modulate protein synthesis makes it a valuable tool for screening and optimizing new therapeutic compounds .

Mechanism of Action

4EGI-1 exerts its effects by binding to eIF4E, thereby preventing its interaction with eIF4G. This disruption inhibits the formation of the eIF4F complex, which is necessary for the initiation of cap-dependent translation. As a result, the synthesis of proteins that rely on this pathway is downregulated. The molecular targets of 4EGI-1 include the eIF4E binding site, and its action leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness of 4EGI-1: 4EGI-1 is unique in its specific targeting of the eIF4E/eIF4G interaction, making it a valuable tool for studying cap-dependent translation. Its reversible binding and cell-permeable properties enhance its utility in both in vitro and in vivo studies. Additionally, its ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,15,27-28H,8-9H2,(H,21,23)(H,25,26)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHQOCFTWVDUKE-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)NN=C(CC2=CC=CC=C2N(O)O)C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N=C(S1)N/N=C(/CC2=CC=CC=C2N(O)O)\C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Reactant of Route 2
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Reactant of Route 3
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Reactant of Route 4
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Reactant of Route 5
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid

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